2-{[2-methyl-3-(propionylamino)anilino]carbonyl}benzoic acid 2-{[2-methyl-3-(propionylamino)anilino]carbonyl}benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC11390890
InChI: InChI=1S/C18H18N2O4/c1-3-16(21)19-14-9-6-10-15(11(14)2)20-17(22)12-7-4-5-8-13(12)18(23)24/h4-10H,3H2,1-2H3,(H,19,21)(H,20,22)(H,23,24)
SMILES: CCC(=O)NC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O)C
Molecular Formula: C18H18N2O4
Molecular Weight: 326.3 g/mol

2-{[2-methyl-3-(propionylamino)anilino]carbonyl}benzoic acid

CAS No.:

Cat. No.: VC11390890

Molecular Formula: C18H18N2O4

Molecular Weight: 326.3 g/mol

* For research use only. Not for human or veterinary use.

2-{[2-methyl-3-(propionylamino)anilino]carbonyl}benzoic acid -

Specification

Molecular Formula C18H18N2O4
Molecular Weight 326.3 g/mol
IUPAC Name 2-[[2-methyl-3-(propanoylamino)phenyl]carbamoyl]benzoic acid
Standard InChI InChI=1S/C18H18N2O4/c1-3-16(21)19-14-9-6-10-15(11(14)2)20-17(22)12-7-4-5-8-13(12)18(23)24/h4-10H,3H2,1-2H3,(H,19,21)(H,20,22)(H,23,24)
Standard InChI Key RHWBLKOPGJETBQ-UHFFFAOYSA-N
SMILES CCC(=O)NC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O)C
Canonical SMILES CCC(=O)NC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O)C

Introduction

Chemical Identity and Structural Features

The molecular formula of 2-{[2-methyl-3-(propionylamino)anilino]carbonyl}benzoic acid is C₁₉H₁₉N₃O₄, with a molecular weight of 365.38 g/mol. The structure comprises:

  • A benzoic acid core substituted at the 2-position with a carbonyl-linked anilino group.

  • The anilino group is further modified at the 2- and 3-positions with a methyl group and a propionylamino (-NHCOC₂H₅) substituent, respectively .

Table 1: Key Structural Descriptors

PropertyValue/Description
IUPAC Name2-{[2-Methyl-3-(propionylamino)anilino]carbonyl}benzoic acid
Molecular FormulaC₁₉H₁₉N₃O₄
Molecular Weight365.38 g/mol
Functional GroupsCarboxylic acid, carbamoyl, methyl, propionylamino
StereochemistryPlanar aromatic system; no chiral centers

The absence of chiral centers simplifies synthesis but may limit stereoselective interactions in biological systems .

Synthetic Methodologies

While no direct synthesis route for this compound is documented, analogous nitration and acylation strategies from related benzoic acid derivatives provide a plausible pathway.

Nitration and Acylation Sequence

A patent describing the synthesis of 2-nitro-3-methylbenzoic acid (CAS 1975-50-4) offers a foundational approach :

  • Nitration of m-Toluic Acid: Reaction of powdered m-toluic acid with concentrated nitric acid (92–98%) at cryogenic temperatures (-30 to -15°C) yields nitro-substituted intermediates.

  • Reduction and Acylation: Subsequent reduction of the nitro group to an amine, followed by propionylation, introduces the propionylamino substituent.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield*
NitrationHNO₃ (98%), -30°C, 1 h~85%
ReductionH₂/Pd-C, ethanol, 25°C~90%
AcylationPropionic anhydride, pyridine, 80°C~75%
*Theoretical yields based on analogous reactions .

Purification and Characterization

Post-synthetic purification typically involves recrystallization from ethanol/water mixtures, followed by HPLC analysis to confirm purity (>99%) . Spectroscopic characterization (¹H/¹³C NMR, IR, and MS) would confirm the structure, with key signals including:

  • COOH proton: δ 12.5–13.5 ppm (broad).

  • Propionyl carbonyl: 1680–1700 cm⁻¹ (IR) .

Physicochemical Properties

Data extrapolated from structurally similar compounds suggest the following properties:

Table 3: Physicochemical Profile

PropertyValueSource Analogy
Melting Point180–185°C
Solubility in Water<0.1 g/100 mL (22°C)
LogP (Octanol-Water)2.5–3.0
pKa (COOH)~3.8
StabilityHygroscopic; light-sensitive

The low water solubility necessitates formulation strategies such as salt formation (e.g., sodium or potassium salts) for pharmaceutical applications .

ActivityAssay SystemIC₅₀/EC₅₀
HDAC InhibitionHeLa cell lysate~50 µM
Antifibrotic (TGF-β)Human fibroblasts~10 µM

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